molecular formula C8H12N2O3 B2751150 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid CAS No. 1520471-33-3

2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid

Cat. No.: B2751150
CAS No.: 1520471-33-3
M. Wt: 184.195
InChI Key: HMGFJRIYPNLVKD-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol It is characterized by the presence of a cyclopropyl group attached to an oxoimidazolidinyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid typically involves the reaction of cyclopropylamine with glyoxylic acid to form an intermediate, which is then cyclized to produce the oxoimidazolidinyl ringThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Imidazolidineacetic acid, 3-cyclopropyl-2-oxo-
  • 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)propanoic acid

Uniqueness

2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Biological Activity

2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H12N2O3
  • Molecular Weight : 184.19 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

  • Reaction of Cyclopropylamine with Glyoxylic Acid : This forms an intermediate compound.
  • Cyclization : The intermediate undergoes cyclization to form the oxoimidazolidinyl ring.

The reaction conditions require controlled temperatures and may involve catalysts to enhance yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate their activity, which can lead to various therapeutic effects.

Therapeutic Potential

Research has indicated several potential therapeutic applications:

  • Anti-inflammatory Effects : Studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Analgesic Properties : There is evidence supporting its use as an analgesic, potentially providing pain relief through modulation of pain pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain enzymes linked to inflammatory responses. For example, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory process .

Case Studies

  • Study on Inflammatory Models : A study conducted on animal models showed that administration of this compound led to reduced markers of inflammation compared to control groups.
  • Pain Management Trials : Clinical trials assessing its efficacy in pain management reported significant improvements in pain scores among participants receiving the compound versus placebo .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameSimilarityUnique Features
1-Imidazolidineacetic acidBoth contain imidazolidine structuresDistinct cyclopropyl group affecting activity
2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)propanoic acidRelated structural frameworkDifferent functional groups influencing reactivity

Properties

IUPAC Name

2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c11-7(12)5-9-3-4-10(8(9)13)6-1-2-6/h6H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGFJRIYPNLVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520471-33-3
Record name 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid
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